Lobeline

Description

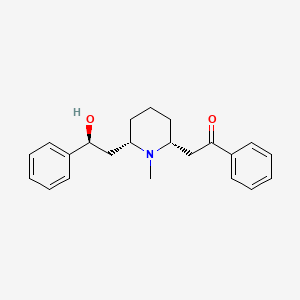

Structure

2D Structure

Properties

IUPAC Name |

2-[(2R,6S)-6-[(2S)-2-hydroxy-2-phenylethyl]-1-methylpiperidin-2-yl]-1-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO2/c1-23-19(15-21(24)17-9-4-2-5-10-17)13-8-14-20(23)16-22(25)18-11-6-3-7-12-18/h2-7,9-12,19-21,24H,8,13-16H2,1H3/t19-,20+,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXYUKLILVYORSK-HBMCJLEFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CCCC1CC(=O)C2=CC=CC=C2)CC(C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H](CCC[C@@H]1CC(=O)C2=CC=CC=C2)C[C@@H](C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3023219 | |

| Record name | Lobeline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90-69-7 | |

| Record name | (-)-Lobeline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lobeline [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lobeline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05137 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lobeline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lobeline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.830 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LOBELINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D0P25S3P81 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to Lobeline: Natural Sources, Extraction, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of lobeline, a piperidine alkaloid with significant pharmacological interest. It details its natural botanical sources, compares various extraction methodologies with quantitative data, provides detailed experimental protocols, and illustrates its key signaling pathways.

Natural Sources of this compound

This compound is an alkaloid naturally occurring in several plant species, primarily within the Lobelia genus.[1] The most well-known and commercially utilized source is Lobelia inflata, commonly known as Indian tobacco.[1][2][3] The alkaloid is present in all parts of the plant, including the leaves, stems, and seeds, with the aerial parts being the most common source for extraction.[3][4]

Other notable plant sources of this compound include:

-

Lobelia tupa (Devil's Tobacco)[1]

-

Lobelia chinensis [1]

-

Lobelia cardinalis (Cardinal Flower)[8]

-

Hippobroma longiflora [1]

The concentration of this compound can vary depending on the plant's maturity, growing conditions, and the specific part of the plant being analyzed.[9] For instance, in Lobelia inflata, this compound concentration tends to be higher in cultivated plants compared to wild ones and decreases as the plant matures.[9] However, the total yield of this compound per plant increases with greater biomass accumulation.[9]

Extraction Methodologies for this compound

The extraction of this compound from its botanical sources involves several methods, ranging from traditional solvent-based techniques to more modern, efficient approaches. The choice of method depends on factors such as desired yield and purity, cost, and environmental considerations.

Conventional Solvent Extraction

Conventional solvent extraction remains a common method for isolating this compound. This typically involves an acid-base liquid-liquid extraction procedure to specifically target the alkaloid.[10][11] The general principle involves using an acidified solvent to extract the protonated alkaloid from the plant material, followed by basification to deprotonate the alkaloid, allowing for its extraction into an organic solvent.

Advanced Extraction Techniques

To improve efficiency and reduce solvent consumption, several advanced extraction techniques can be applied. These methods often result in higher yields in shorter timeframes.

-

Ultrasound-Assisted Extraction (UAE): This technique utilizes high-frequency sound waves to create cavitation bubbles in the solvent.[12][13] The collapse of these bubbles near the plant cell walls causes cell disruption, enhancing solvent penetration and facilitating the release of intracellular contents like this compound.[12][13] Key parameters influencing UAE include sonication time, temperature, solvent type, and solid-to-solvent ratio.[12]

-

Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and plant material, leading to the partitioning of analytes from the sample matrix into the solvent.[14][15][16] The direct and efficient heating can significantly reduce extraction time and solvent volume.[14][15][16] Important variables in MAE include microwave power, extraction time, solvent choice, and solid loading.[14][16]

Quantitative Data on this compound Extraction

The yield of this compound is highly dependent on the plant source and the extraction method employed. The following tables summarize available quantitative data.

Table 1: this compound Content in Different Plant Sources

| Plant Species | Part Used | This compound Content (% of dry weight) | Reference |

| Lobelia inflata | Aerial parts | 0.76% - 1.95% | [9] |

| Lobelia inflata (cultivated) | Aerial parts | Generally higher than wild plants | [9] |

Note: Data on specific percentage yields for other species is limited in the provided search results.

Table 2: Comparison of Extraction Yields

| Plant Material | Extraction Method | Solvent(s) | Key Parameters | Yield (mg/g of starting material) | Reference |

| Lobelia inflata plant tissue | Methanol followed by liquid-liquid acid-base extraction | Methanol, 2% H2SO4, Chloroform | N/A | 41.67 ± 8.22 | [10] |

| Lobelia tincture | Methanol followed by liquid-liquid acid-base extraction | Methanol, 2% H2SO4, Chloroform | N/A | 9.83 ± 1.11 | [10] |

| Lobelia nicotianaefolia herb powder | Maceration and liquid-liquid acid-base extraction | Water, Acetic Acid, Sodium Bicarbonate, Petroleum Ether, Sulphuric Acid, Ether, Chloroform | Maceration for 3 hours | Not specified in mg/g, but used for isolation | [6] |

Experimental Protocols

Protocol for Acid-Base Solvent Extraction of this compound from Lobelia nicotianaefolia**

This protocol is adapted from a study on the isolation of this compound for pharmacological testing.[6]

-

Maceration: Moisten 800 g of powdered Lobelia nicotianaefolia herb with 3.5 L of water and acidify with 700 mL of acetic acid. Allow the mixture to macerate for three hours.

-

Pressing: Press the macerated plant material to collect the liquid extract. Repeat the moistening and pressing process and combine the collected solutions.

-

Filtration: Filter the combined pressed solutions to remove solid plant debris.

-

Alkalinization and Initial Extraction: Make the filtrate alkaline with a 10% sodium bicarbonate solution. Perform a liquid-liquid extraction with petroleum ether (3 x 100 mL) to purify the extract.

-

Acidification: Shake the resulting ether extract with water (3 x 100 mL) that has been acidulated with sulphuric acid to a pH of 3.

-

Second Alkalinization and Extraction: Render the acidic solution alkaline again with a 10% sodium bicarbonate solution and extract with ether (3 x 50 mL).

-

Evaporation: Evaporate the ether fraction to dryness to obtain a yellow, oily residue containing the total alkaloids.

-

Selective Extraction of this compound: Dissolve the residue in 100 mL of water, acidify with 50 mL of dilute hydrochloric acid, and filter. Shake the filtrate successively with chloroform (3 x 50 mL). The chloroform layer will contain the this compound hydrochloride, leaving other alkaloid salts in the aqueous layer.

General Protocol Outline for Ultrasound-Assisted Extraction (UAE)

This is a generalized protocol based on the principles of UAE.[12][17][18] Optimization of specific parameters would be required for this compound extraction.

-

Sample Preparation: Dry and powder the aerial parts of the Lobelia plant material.

-

Mixing: Mix the powdered plant material with a suitable solvent (e.g., ethanol, methanol) in a vessel at a specific solid-to-solvent ratio.

-

Sonication: Immerse the vessel in an ultrasonic bath or place an ultrasonic probe directly into the mixture.[12] Apply ultrasound at a specific frequency (e.g., 20-100 kHz) and amplitude for a set duration.[18] Maintain a constant temperature throughout the process.[12]

-

Separation: After sonication, separate the extract from the solid plant material by centrifugation or filtration.

-

Solvent Evaporation: Evaporate the solvent from the extract, for example, using a rotary evaporator, to obtain the crude alkaloid extract.

-

Purification: Further purify the crude extract using techniques like chromatography if necessary.

Mechanism of Action and Signaling Pathways

This compound exhibits a complex pharmacology, interacting with multiple neurotransmitter systems.[1][19] Its primary actions are centered on nicotinic acetylcholine receptors (nAChRs) and the vesicular monoamine transporter 2 (VMAT2).[19][20]

Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

This compound acts as a mixed agonist-antagonist at nAChRs.[1] It is a potent antagonist at α3β2() and α4β2() neuronal nicotinic receptor subtypes.[20] This interaction is thought to be central to its potential use in smoking cessation, as it can block nicotine-evoked dopamine release.[19][20]

Figure 1. this compound's antagonistic action at nAChRs blocks nicotine-stimulated dopamine release.

Interaction with VMAT2 and Dopamine Regulation

A primary mechanism of this compound is its interaction with the vesicular monoamine transporter 2 (VMAT2).[20] It inhibits dopamine uptake into and promotes its release from synaptic vesicles by binding to the tetrabenazine-binding site on VMAT2.[19][20] This disrupts the normal storage and release of dopamine, which is a key mechanism in its potential to treat psychostimulant abuse.[19] Unlike psychostimulants, this compound does not cause a surge in synaptic dopamine but rather appears to induce its metabolism within the neuron.[19]

Figure 2. this compound inhibits VMAT2, leading to increased cytosolic dopamine and subsequent metabolism.

Influence on GABA Levels

Some studies suggest that this compound can exert anticonvulsant effects by modulating the GABAergic system.[6][7][21][22] In preclinical models, this compound administration has been shown to significantly increase brain levels of Gamma-Aminobutyric Acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[6][21][22] This enhancement of GABAergic transmission may contribute to its neuroprotective and anticonvulsant properties.[6][22]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Lobelia: Benefits, Dosage, and Side Effects [healthline.com]

- 3. thenaturopathicherbalist.com [thenaturopathicherbalist.com]

- 4. Lobelia. Indian Tobacco. | Henriette's Herbal Homepage [henriettes-herb.com]

- 5. This compound | C22H27NO2 | CID 101616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Antiepileptic activity of this compound isolated from the leaf of Lobelia nicotianaefolia and its effect on brain GABA level in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Beyond Alkaloids: Novel Bioactive Natural Products From Lobelia Species [frontiersin.org]

- 8. Novel multifunctional pharmacology of lobinaline, the major alkaloid from Lobelia cardinalis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lobelia inflata · Electric Veg [electricveg.com]

- 10. austinpublishinggroup.com [austinpublishinggroup.com]

- 11. austinpublishinggroup.com [austinpublishinggroup.com]

- 12. Recent advancement in ultrasound-assisted novel technologies for the extraction of bioactive compounds from herbal plants: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. Microwave-assisted extraction of embelin from Embelia ribes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Microwave-assisted Green Extraction of Flavonoids: An Approach for the Development of Antiepileptic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Ultrasound-assisted extraction of bioactive alkaloids from Phellodendri amurensis cortex using deep eutectic solvent aqueous solutions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. Ultrasound-Assisted Extraction of Natural Pigments From Food Processing By-Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A novel mechanism of action and potential use for this compound as a treatment for psychostimulant abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. go.drugbank.com [go.drugbank.com]

- 21. Beyond Alkaloids: Novel Bioactive Natural Products From Lobelia Species - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Antiepileptic activity of this compound isolated from the leaf of Lobelia nicotianaefolia and its effect on brain GABA level in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Intricate Pathway of Lobeline Biosynthesis in Lobelia inflata: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Lobeline, the principal piperidine alkaloid of Lobelia inflata (Indian tobacco), has garnered significant interest in the scientific and pharmaceutical communities for its complex pharmacological profile, including its effects on nicotinic acetylcholine receptors and neurotransmitter transporters. This has led to its investigation as a potential therapeutic agent for substance abuse disorders and various neurological conditions. The intricate biosynthetic pathway of lobeline, involving precursors from both amino acid and phenylpropanoid metabolism, presents a fascinating case study in plant secondary metabolism. This technical guide provides an in-depth overview of the current understanding of this compound biosynthesis, detailing the key precursors, intermediates, and proposed enzymatic steps. It is designed to be a comprehensive resource for researchers seeking to understand, and potentially manipulate, the production of this valuable alkaloid.

Core Biosynthetic Pathway of this compound

The biosynthesis of this compound is a complex process that draws upon two primary metabolic pathways: the lysine decarboxylation pathway for the formation of the piperidine ring and the phenylpropanoid pathway for the synthesis of the two C6-C2 side chains. Tracer studies using radiolabeled precursors have been instrumental in elucidating the key building blocks and intermediates of this pathway.

Formation of the Piperidine Ring from L-Lysine

The piperidine nucleus of this compound originates from the amino acid L-lysine. The initial committed step is the decarboxylation of L-lysine to produce cadaverine, a reaction catalyzed by the enzyme lysine decarboxylase (LDC) . Cadaverine then undergoes oxidative deamination, likely catalyzed by a copper-containing amine oxidase, to yield 5-aminopentanal, which spontaneously cyclizes to form the Schiff base, Δ¹-piperideine . This cyclic imine serves as the core piperidine scaffold for subsequent elaboration.

Formation of the C6-C2 Side Chains from L-Phenylalanine

The two distinct C6-C2 side chains attached to the piperidine ring are derived from the aromatic amino acid L-phenylalanine. The first step in this branch of the pathway is the deamination of L-phenylalanine to cinnamic acid , catalyzed by phenylalanine ammonia-lyase (PAL) . Cinnamic acid is then proposed to be converted to benzoylacetic acid , a key intermediate that provides the carbon skeleton for the side chains. The exact enzymatic steps leading from cinnamic acid to benzoylacetic acid in Lobelia inflata have not been fully characterized but are thought to involve hydroxylation and oxidation reactions.

Assembly and Maturation of the this compound Skeleton

The central event in this compound biosynthesis is the condensation of Δ¹-piperideine with two molecules derived from benzoylacetic acid. The proposed pathway proceeds through a symmetrical intermediate, lobelanine . It is hypothesized that Δ¹-piperideine undergoes a Mannich-like reaction with a derivative of benzoylacetic acid to form an initial intermediate, which then reacts with a second benzoylacetic acid-derived unit to yield lobelanine.

Lobelanine, a diketone, is then asymmetrically reduced to form this compound, which possesses one keto and one hydroxyl group on its side chains. The specific reductase enzyme responsible for this stereospecific conversion has not yet been isolated or characterized from Lobelia inflata.

Quantitative Data from Biosynthetic Studies

Tracer studies have provided quantitative insights into the incorporation of precursors into the this compound molecule. These studies typically involve feeding radiolabeled compounds to Lobelia inflata plants or cell cultures and subsequently measuring the radioactivity incorporated into the isolated this compound.

| Precursor Administered | Product Analyzed | Incorporation Rate (%) | Reference |

| [N-methyl-¹⁴C]lobelanine | [N-methyl-¹⁴C]this compound | 12 | [1] |

| [3-¹⁴C]Cinnamic acid | This compound | - | [2] |

| [¹⁴C]3-Hydroxy-3-phenylpropanoic acid | This compound | - | [2] |

| [¹⁴C]Lysine | This compound | - | [2] |

| [¹⁴C]Cadaverine | This compound | - | [2] |

| [¹⁴C]Δ¹,¹⁰-tetrahydropyridine | This compound | - | [2] |

Note: Specific incorporation percentages for all precursors were not consistently reported across the reviewed literature.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has relied on a combination of tracer studies, enzymatic assays, and analytical techniques. Below are generalized protocols for key experimental approaches.

Protocol 1: Radiotracer Feeding Study

Objective: To determine the incorporation of a radiolabeled precursor into this compound.

Materials:

-

Lobelia inflata plants or hairy root cultures.[3]

-

Radiolabeled precursor (e.g., [¹⁴C]-L-lysine, [¹⁴C]-L-phenylalanine).

-

Scintillation vials and scintillation cocktail.

-

Liquid scintillation counter.

-

HPLC system for this compound purification.

-

Standard laboratory glassware and solvents for extraction.

Procedure:

-

Precursor Administration: Introduce the radiolabeled precursor to the plant or culture system. For whole plants, this can be done via the wick method, stem injection, or by watering the soil. For cell or hairy root cultures, the precursor is added directly to the culture medium.

-

Incubation: Allow the plants or cultures to metabolize the precursor for a defined period (e.g., 24-72 hours).

-

Harvesting and Extraction: Harvest the plant material, freeze in liquid nitrogen, and lyophilize. Perform an acid-base extraction to isolate the alkaloid fraction.

-

Purification: Purify this compound from the crude alkaloid extract using techniques such as column chromatography followed by preparative HPLC.

-

Quantification and Radioactivity Measurement: Determine the concentration of the purified this compound using a validated analytical method (e.g., HPLC-UV). Measure the radioactivity of a known amount of the purified this compound using a liquid scintillation counter.

-

Calculation of Incorporation Rate: Express the incorporation of the radiolabeled precursor as a percentage of the total radioactivity administered that is recovered in the purified this compound.

Protocol 2: Lysine Decarboxylase (LDC) Enzyme Assay

Objective: To measure the activity of LDC in crude protein extracts from Lobelia inflata.

Materials:

-

Lobelia inflata tissue (e.g., roots, leaves).

-

Extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, containing protease inhibitors and PVPP).

-

L-lysine solution.

-

Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 6.0).

-

Apparatus for CO₂ trapping or cadaverine quantification (e.g., HPLC).

Procedure:

-

Protein Extraction: Homogenize fresh or frozen plant tissue in ice-cold extraction buffer. Centrifuge the homogenate at high speed (e.g., 15,000 x g) at 4°C to remove cell debris. The supernatant contains the crude protein extract.

-

Enzyme Reaction: Set up a reaction mixture containing the assay buffer, a known concentration of L-lysine, and an aliquot of the crude protein extract.

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a specific time.

-

Termination of Reaction: Stop the reaction by adding a strong acid (e.g., trichloroacetic acid).

-

Product Quantification: Quantify the amount of cadaverine produced using a suitable method, such as HPLC with pre-column derivatization (e.g., with dansyl chloride).

-

Calculation of Enzyme Activity: Express the LDC activity as the amount of product formed per unit time per amount of protein (e.g., nmol cadaverine/min/mg protein).

Visualizations

Proposed Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound from L-lysine and L-phenylalanine.

Experimental Workflow for Tracer Studies

Caption: General experimental workflow for radiotracer feeding studies in Lobelia inflata.

Regulation of this compound Biosynthesis

The regulatory mechanisms governing this compound biosynthesis are not well understood. However, in many plant species, the production of secondary metabolites, including alkaloids, is regulated by various internal and external factors.

Signaling Molecules: Plant hormones such as jasmonates (e.g., methyl jasmonate) and salicylic acid are known to act as elicitors, triggering defense responses that often include the increased production of alkaloids. While studies on other plant species have shown a clear link between these signaling molecules and alkaloid biosynthesis, their specific role in regulating the this compound pathway in Lobelia inflata requires further investigation. Some studies have shown that salicylic acid can influence the production of other secondary metabolites in Lobelia species, suggesting a potential role in regulating alkaloid biosynthesis as well.[1]

Transcriptional Regulation: The expression of biosynthetic genes is a key control point in secondary metabolism. It is likely that specific transcription factors are involved in the coordinated regulation of the genes encoding the enzymes of the this compound pathway. The identification of these regulatory genes through transcriptomic analysis of Lobelia inflata under different conditions (e.g., elicitor treatment) would be a significant step towards understanding and engineering this compound production.

Future Directions

While significant progress has been made in outlining the biosynthetic pathway of this compound, several key areas remain to be explored:

-

Enzyme Identification and Characterization: The definitive identification, isolation, and characterization of all the enzymes involved in the pathway, particularly those responsible for the condensation and reduction steps, are crucial. This would involve proteomic and transcriptomic approaches coupled with biochemical assays.

-

Regulatory Networks: Elucidating the signaling pathways and the transcription factors that regulate the expression of this compound biosynthetic genes will provide a deeper understanding of how its production is controlled.

-

Metabolic Engineering: With the identification of the complete set of biosynthetic and regulatory genes, metabolic engineering strategies could be employed in Lobelia inflata or heterologous systems (e.g., yeast, E. coli) to enhance the production of this compound or to synthesize novel analogs with improved pharmacological properties.

Conclusion

The biosynthesis of this compound in Lobelia inflata is a testament to the complex and elegant metabolic capabilities of plants. From the simple amino acid precursors of L-lysine and L-phenylalanine, a sophisticated enzymatic machinery constructs the intricate and pharmacologically active this compound molecule. While the major building blocks and several key intermediates have been identified through diligent tracer studies, the complete enzymatic and regulatory landscape remains an exciting frontier for future research. A full understanding of this pathway will not only be a significant contribution to the field of plant biochemistry but will also pave the way for the biotechnological production of this important alkaloid and its derivatives for therapeutic applications.

References

Lobeline's Complex Dance with Nicotinic Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lobeline, a natural alkaloid derived from Lobelia inflata, has long been investigated for its potential therapeutic applications, particularly in smoking cessation and substance abuse disorders. Its mechanism of action is multifaceted, centered on a complex interaction with nicotinic acetylcholine receptors (nAChRs). This technical guide provides an in-depth exploration of this compound's mechanism of action at nAChRs, presenting quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways. It is intended to serve as a comprehensive resource for researchers and drug development professionals working on nAChR-targeting compounds.

Introduction: The Enigmatic Profile of this compound

This compound presents a paradoxical pharmacological profile, exhibiting both agonist and antagonist properties at neuronal nAChRs.[1] Unlike nicotine, to which it bears no structural resemblance, this compound's engagement with nAChRs does not always lead to receptor activation.[1] Its therapeutic potential is thought to arise from its ability to modulate nicotinic cholinergic transmission, particularly in brain regions associated with reward and addiction. This guide delves into the nuances of this interaction, dissecting its binding affinities, functional effects, and the downstream consequences for neurotransmitter systems.

Quantitative Pharmacology of this compound at Nicotinic Receptors

The interaction of this compound with various nAChR subtypes has been quantified through numerous studies. The following tables summarize the key binding affinity (Ki) and functional potency (IC50/EC50) data.

Table 1: Binding Affinity of this compound for nAChR Subtypes

| nAChR Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| General nAChRs | [³H]-Nicotine | Rat Brain | 4.4 | [2] |

| α4β2 | [³H]-Cytisine | Rat Cortical Membranes | 16.0 | [3] |

| α4β2 | Not Specified | Not Specified | 4 | [4][5][6] |

| α3β2 | Not Specified | Not Specified | Potent Antagonist | [1][7] |

| α7 | Not Specified | Not Specified | Low Affinity | [4] |

Note: The asterisk () indicates that the exact subunit composition may vary depending on the expression system.*

Table 2: Functional Activity of this compound at nAChRs and Other Targets

| Assay | Effect | Preparation | IC50 / EC50 | Reference |

| Nicotine-evoked ⁸⁶Rb⁺ efflux | Inhibition (Antagonist) | Thalamic Synaptosomes | 0.7 µM | [8] |

| Nicotine-evoked ⁸⁶Rb⁺ efflux | Inhibition (Antagonist) | Rat Thalamic Synaptosomes | 0.85 µM (benzoate ester) | [4] |

| [³H]-Dopamine Uptake (Vesicular) | Inhibition | Rat Striatal Vesicles | 0.88 µM | [9] |

| [³H]-Dopamine Uptake (Synaptosomal) | Inhibition | Rat Striatal Synaptosomes | 80 µM | [9] |

| VMAT2 Binding ([³H]dihydrotetrabenazine) | Inhibition | Not Specified | 0.90 µM | [10] |

| VMAT2 Affinity (Ki) | Moderate Affinity | Not Specified | 5.46 µM | [4] |

Signaling Pathways and Mechanisms of Action

This compound's interaction with nAChRs is not a simple on-or-off mechanism. It involves a combination of direct receptor modulation and interference with downstream signaling, particularly concerning dopamine.

Direct Interaction with Nicotinic Receptors

This compound acts as a potent antagonist at α3β2* and α4β2* nAChR subtypes, which are crucial for nicotine-evoked dopamine release.[1][7] At higher concentrations, it can evoke some agonist-like effects, though these are often insensitive to classical nicotinic antagonists like mecamylamine, suggesting a non-receptor-mediated mechanism for some of its actions.[8][9]

The VMAT2 Connection: A Key to Understanding Dopamine Modulation

A critical aspect of this compound's mechanism is its interaction with the vesicular monoamine transporter 2 (VMAT2).[1] this compound inhibits VMAT2, which is responsible for packaging dopamine into synaptic vesicles for release.[9][10] This inhibition leads to a depletion of vesicular dopamine and an increase in cytosolic dopamine, which is then metabolized.[1][9] Consequently, this compound reduces the amount of dopamine available for release upon neuronal stimulation, effectively dampening the rewarding effects of psychostimulants.[1]

Experimental Protocols

The following are generalized protocols for key experiments used to elucidate this compound's mechanism of action.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound for specific nAChR subtypes.

-

Objective: To determine the Ki of this compound for a specific nAChR subtype.

-

Materials:

-

Membrane preparations from cells expressing the nAChR subtype of interest or from specific brain regions (e.g., rat cortex).

-

A radiolabeled ligand with known high affinity for the receptor (e.g., [³H]-Nicotine, [³H]-Cytisine).

-

Increasing concentrations of unlabeled this compound.

-

Assay buffer.

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubate the membrane preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of this compound.

-

Allow the binding to reach equilibrium.

-

Rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity on the filters using a scintillation counter.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The Ki is calculated from the IC50 using the Cheng-Prusoff equation.

-

⁸⁶Rb⁺ Efflux Assay

This functional assay measures the ability of a compound to activate or inhibit nAChR channel function.

-

Objective: To determine if this compound acts as an agonist or antagonist at a specific nAChR subtype.

-

Materials:

-

Synaptosomes or cells expressing the nAChR subtype of interest.

-

⁸⁶Rb⁺ (a radioactive surrogate for K⁺).

-

Loading buffer containing ⁸⁶Rb⁺.

-

Perifusion system.

-

Test compounds (this compound, nicotine as a positive control).

-

Scintillation counter.

-

-

Procedure:

-

Load the cells or synaptosomes with ⁸⁶Rb⁺.

-

Place the loaded preparations in a perifusion system and wash to establish a stable baseline of ⁸⁶Rb⁺ efflux.

-

Expose the preparations to the test compound (this compound) to assess for agonist activity (an increase in ⁸⁶Rb⁺ efflux).

-

To assess for antagonist activity, pre-incubate the preparations with this compound before stimulating with a known nAChR agonist (e.g., nicotine). A reduction in the agonist-induced ⁸⁶Rb⁺ efflux indicates antagonism.

-

Collect fractions of the perifusate and measure the radioactivity to determine the rate of ⁸⁶Rb⁺ efflux.

-

Conclusion

The mechanism of action of this compound at nicotinic receptors is intricate and cannot be simply categorized as agonism or antagonism. It is a potent antagonist at key neuronal nAChR subtypes involved in dopamine release, particularly α4β2* and α3β2*.[1][7] Crucially, its ability to inhibit VMAT2 represents a significant, non-nAChR-mediated component of its pharmacological profile, leading to a reduction in dopamine storage and release.[1][9] This dual mechanism of action—nAChR antagonism and VMAT2 inhibition—underpins its potential to modulate the neurochemical and behavioral effects of psychostimulants. For researchers in drug development, a thorough understanding of this complex pharmacology is essential for the design of novel therapeutics targeting the nicotinic cholinergic system. The experimental approaches detailed in this guide provide a framework for the comprehensive evaluation of such compounds.

References

- 1. A novel mechanism of action and potential use for this compound as a treatment for psychostimulant abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacology of this compound, a nicotinic receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound and structurally simplified analogs exhibit differential agonist activity and sensitivity to antagonist blockade when compared to nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound esters as novel ligands for neuronal nicotinic acetylcholine receptors and neurotransmitter transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound: structure-affinity investigation of nicotinic acetylcholinergic receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Document: this compound: structure-affinity investigation of nicotinic acetylcholinergic receptor binding. (CHEMBL1132385) - ChEMBL [ebi.ac.uk]

- 7. go.drugbank.com [go.drugbank.com]

- 8. This compound inhibits nicotine-evoked [(3)H]dopamine overflow from rat striatal slices and nicotine-evoked (86)Rb(+) efflux from thalamic synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound and nicotine evoke [3H]overflow from rat striatal slices preloaded with [3H]dopamine: differential inhibition of synaptosomal and vesicular [3H]dopamine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Lobelane Inhibits Methamphetamine-Evoked Dopamine Release via Inhibition of the Vesicular Monoamine Transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Interaction of Lobeline with Vesicular Monoamine Transporter 2 (VMAT2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular interactions between lobeline, a natural alkaloid, and the vesicular monoamine transporter 2 (VMAT2). VMAT2 is a critical protein in monoaminergic neurons, responsible for packaging neurotransmitters like dopamine into synaptic vesicles for subsequent release.[1][2][3] Its role in neurotransmitter homeostasis makes it a key target for therapeutic interventions, particularly in the context of substance use disorders involving psychostimulants like methamphetamine.[4][5] This document synthesizes quantitative data, details key experimental methodologies, and illustrates the underlying molecular pathways and experimental workflows.

Executive Summary

This compound, the primary alkaloid from Lobelia inflata, interacts with VMAT2 at the tetrabenazine (TBZ) binding site, functioning as an inhibitor of dopamine uptake into synaptic vesicles.[4][6][7] This action perturbs the fundamental mechanisms of dopamine storage and release, which is the basis for its investigation as a potential pharmacotherapy for psychostimulant abuse.[4][8] this compound's affinity for VMAT2 is significantly higher than for the dopamine transporter (DAT), suggesting that its primary mechanism of action in modulating the effects of psychostimulants is through its interaction with VMAT2.[6][9] By inhibiting VMAT2, this compound can reduce the dopamine-releasing effects of agents like methamphetamine.[9][10] This guide provides the core data and methodologies essential for researchers working on VMAT2 ligands and the development of novel therapeutics for substance use disorders.

Quantitative Data: Binding Affinity and Functional Potency

The interaction of this compound and its analogs with VMAT2 and other relevant transporters has been quantified through various in vitro assays. The following tables summarize the key binding affinity (Kᵢ) and functional inhibition (IC₅₀) values.

Table 1: Binding Affinity and Functional Inhibition of this compound at VMAT2 and DAT

| Ligand | Assay | Target | Preparation | Value | Reference |

| This compound | [³H]DTBZ Binding | VMAT2 | Rat Striatal Vesicle Membranes | IC₅₀ = 0.90 µM | [6][7] |

| This compound | [³H]DTBZ Binding | VMAT2 | Rat Whole Brain Synaptic Vesicles | Kᵢ = 2.04 µM | [9] |

| This compound | [³H]MTBZ Binding | VMAT2 | Vesicle Preparations | Kᵢ = 5.46 µM | [6][11] |

| This compound | [³H]DA Uptake | VMAT2 | Rat Striatal Vesicle Preparations | IC₅₀ = 0.88 µM | [6][9] |

| This compound | [³H]DA Uptake | VMAT2 | VMAT2-transfected HEK cells | Kᵢ = 1-2 µM | [12] |

| This compound | DA Release | VMAT2 | [³H]DA-preloaded Synaptic Vesicles | EC₅₀ = 25.3 µM | [7] |

| This compound | [³H]DA Uptake | DAT | Rat Striatal Synaptosomes | IC₅₀ = 80 µM | [6][9] |

Abbreviations: [³H]DTBZ - [³H]dihydrotetrabenazine; [³H]MTBZ - [³H]methoxytetrabenazine; [³H]DA - [³H]dopamine; DAT - Dopamine Transporter; VMAT2 - Vesicular Monoamine Transporter 2; IC₅₀ - Half maximal inhibitory concentration; Kᵢ - Inhibitory constant; EC₅₀ - Half maximal effective concentration.

Table 2: Comparative VMAT2 Binding and Functional Data for this compound Analogs

| Compound | [³H]DTBZ Binding (Kᵢ, µM) | Vesicular [³H]DA Uptake (Kᵢ, nM) | Reference |

| This compound | 2.04 | 1270 | [9][13] |

| Lobelane | 0.97 | 45 | [9] |

| Nor-lobelane | 2.31 | 45 | [6] |

| Ketoalkene | 1.35 | - | [11] |

Note: Data for analogs highlight the potential for structural modifications to improve affinity and selectivity for VMAT2.[6][14]

Mechanism of Action

This compound exerts its effects on the dopaminergic system primarily through its interaction with VMAT2. It binds to a site on the transporter that is distinct from the substrate binding site but overlaps with the binding site of tetrabenazine (TBZ).[1][6] This interaction competitively inhibits the transport of cytosolic dopamine into synaptic vesicles.[9] The consequences of this inhibition are twofold:

-

Inhibition of Vesicular Sequestration: By blocking VMAT2, this compound prevents the packaging of newly synthesized or re-uptaken dopamine into vesicles. This leads to an increase in the concentration of dopamine in the neuronal cytoplasm.[4][15]

-

Attenuation of Psychostimulant Effects: Psychostimulants like methamphetamine act by promoting a massive release of dopamine from synaptic vesicles into the cytosol, which is then reverse-transported by DAT into the synapse.[5][9] this compound attenuates this effect by inhibiting VMAT2, thereby reducing the amount of vesicular dopamine available for release by methamphetamine.[9][10][16]

The elevated cytosolic dopamine is then more susceptible to metabolism by monoamine oxidase (MAO) into dihydroxyphenylacetic acid (DOPAC).[9][12]

Key Experimental Protocols

The quantitative data presented in this guide are derived from specific, reproducible experimental protocols. The following sections detail the methodologies for the primary assays used to characterize the interaction of this compound with VMAT2.

[³H]Dihydrotetrabenazine ([³H]DTBZ) Radioligand Binding Assay

This competitive binding assay measures the affinity of a test compound (e.g., this compound) for the tetrabenazine binding site on VMAT2.

Methodology:

-

Membrane Preparation: Synaptic vesicles are prepared from rat striatal tissue. The tissue is homogenized in a cold sucrose buffer and subjected to differential centrifugation to isolate the vesicular fraction. The final pellet, rich in synaptic vesicles, is resuspended in an appropriate buffer. Protein concentration is determined using a standard method like the BCA assay.[17]

-

Assay Incubation: In a 96-well plate, the vesicle membrane preparation (50-120 µg protein) is incubated with a fixed concentration of the radioligand [³H]DTBZ (e.g., 1-2 nM) and a range of concentrations of the unlabeled test compound.[7][17]

-

Equilibrium and Separation: The mixture is incubated to allow binding to reach equilibrium (e.g., 60 minutes at 30°C). The reaction is terminated by rapid filtration through glass fiber filters (pre-soaked in polyethyleneimine) to separate bound from free radioligand. The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.[17][18]

-

Quantification: The radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known VMAT2 ligand (e.g., tetrabenazine) and subtracted from total binding to yield specific binding. The IC₅₀ value is determined by non-linear regression analysis of the competition curve. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[17]

Vesicular [³H]Dopamine ([³H]DA) Uptake Assay

This functional assay measures the ability of a test compound to inhibit the transport of dopamine into synaptic vesicles by VMAT2.

Methodology:

-

Vesicle Preparation: Synaptic vesicles are prepared from rat striatum as described in the binding assay protocol.

-

Assay Initiation: The vesicle preparation is pre-incubated with a range of concentrations of the test compound (e.g., this compound).

-

Uptake Reaction: The uptake reaction is initiated by the addition of [³H]DA. The transport is ATP-dependent, driven by a proton gradient maintained by a V-type ATPase on the vesicle membrane.[2] The incubation is carried out for a short period (e.g., 1-5 minutes) at a physiological temperature (e.g., 30-37°C) to measure the initial rate of uptake.

-

Termination and Separation: The reaction is stopped by the addition of ice-cold buffer and rapid filtration, similar to the binding assay, to trap the vesicles containing accumulated [³H]DA.

-

Quantification and Analysis: Radioactivity is quantified by scintillation counting. The amount of [³H]DA uptake in the presence of the test compound is compared to the control (no compound) to determine the percent inhibition. The IC₅₀ value is calculated from the resulting concentration-response curve.

Conclusion and Future Directions

This compound's interaction with VMAT2 provides a compelling mechanism for its potential therapeutic effects in treating psychostimulant abuse. Its ability to inhibit VMAT2 function, thereby attenuating methamphetamine-evoked dopamine release, has been well-characterized. The quantitative data and experimental protocols outlined in this guide serve as a foundational resource for researchers in the field.

Future research is directed towards the systematic structural modification of the this compound molecule to enhance its affinity and selectivity for VMAT2 over other targets like nicotinic acetylcholine receptors.[6][8][19] Analogs such as lobelane have already shown promise with increased potency and selectivity.[9][20] The ultimate goal is the development of novel, potent, and selective VMAT2 inhibitors that can effectively treat substance use disorders without significant side effects or abuse liability.[5][10]

References

- 1. Vesicular monoamine transporter 2 - Wikipedia [en.wikipedia.org]

- 2. The vesicular monoamine transporter 2: an underexplored pharmacological target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vesicular monoamine transporter - Wikipedia [en.wikipedia.org]

- 4. A novel mechanism of action and potential use for this compound as a treatment for psychostimulant abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The vesicular monoamine transporter-2: an important pharmacological target for the discovery of novel therapeutics to treat methamphetamine abuse [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis and Interaction at the Vesicular Monoamine Transporter-2 of this compound Analogs: Potential Pharmacotherapies for the Treatment of Psychostimulant Abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound displaces [3H]dihydrotetrabenazine binding and releases [3H]dopamine from rat striatal synaptic vesicles: comparison with d-amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis and interaction at the vesicular monoamine transporter-2 of this compound analogs: potential pharmacotherapies for the treatment of psychostimulant abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Lobelane Inhibits Methamphetamine-Evoked Dopamine Release via Inhibition of the Vesicular Monoamine Transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Vesicular Monoamine Transporter-2: An Important Pharmacological Target for the Discovery of Novel Therapeutics to Treat Methamphetamine Abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Effects of VMAT2 inhibitors this compound and GZ-793A on methamphetamine-induced changes in dopamine release, metabolism and synthesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Lobelane analogues as novel ligands for the vesicular monoamine transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. go.drugbank.com [go.drugbank.com]

- 16. This compound effects on tonic and methamphetamine-induced dopamine release - PMC [pmc.ncbi.nlm.nih.gov]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. giffordbioscience.com [giffordbioscience.com]

- 19. benthamscience.com [benthamscience.com]

- 20. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Pharmacological Profile of Lobeline and Its Analogues

Abstract

This compound, a piperidine alkaloid derived from Lobelia inflata, has a complex and multifaceted pharmacological profile that has positioned it as a significant lead compound in the development of therapeutics for substance use disorders and other neurological conditions.[1][2][3] This document provides a comprehensive technical overview of the pharmacodynamics and pharmacokinetics of this compound and its structurally related analogues. It details its interactions with key molecular targets, including nicotinic acetylcholine receptors (nAChRs) and vesicular monoamine transporters (VMAT2), presenting quantitative binding and functional data, outlining key structure-activity relationships (SAR), and providing detailed experimental protocols for its characterization.

Introduction

(-)-Lobeline is the primary bioactive alkaloid isolated from Lobelia inflata, a plant historically used by Native Americans as "Indian tobacco".[1] Its complex pharmacology has been the subject of extensive research, particularly for its potential as a treatment for addiction to nicotine, amphetamines, and other psychostimulants.[3][4][5] this compound's mechanism of action is not mediated by a single target, but rather through its modulation of several key proteins involved in neurotransmission. Notably, it interacts with both nAChRs and monoamine transporters, distinguishing it from many other nicotinic ligands.[3] The development of analogues, such as lobelane, has been crucial in dissecting its pharmacology and improving selectivity for specific targets like VMAT2.[1][6]

Pharmacodynamics: Molecular Targets and Mechanism of Action

This compound's effects stem from its interactions with multiple receptor and transporter systems. Its profile is unique in that it combines high-affinity nAChR binding with potent inhibition of monoamine transporters.

Nicotinic Acetylcholine Receptors (nAChRs)

This compound binds with high affinity to neuronal nAChRs, particularly the α4β2 subtype, with Ki values reported in the low nanomolar range (1-5 nM), comparable to nicotine itself.[7][8] However, its affinity for the α7 nAChR subtype is significantly lower (Ki > 10,000 nM).[7][8]

Functionally, this compound's activity at nAChRs is complex. While it can displace high-affinity agonists like nicotine, it does not robustly activate α4β2 receptors, leading to its classification as a partial agonist or functional antagonist.[3][9][10] For example, studies in Xenopus oocytes expressing α4β2 receptors showed no activation by this compound.[9] This antagonist activity at presynaptic nAChRs is believed to contribute to its ability to inhibit nicotine-evoked dopamine release.[3][5]

Monoamine Transporters: VMAT2 and DAT

A critical aspect of this compound's pharmacology is its interaction with monoamine transporters, which is central to its potential for treating psychostimulant abuse.

-

Vesicular Monoamine Transporter 2 (VMAT2): this compound inhibits VMAT2, the transporter responsible for loading dopamine and other monoamines into synaptic vesicles for subsequent release.[1][3] By interacting with the tetrabenazine-binding site on VMAT2, this compound disrupts the storage of dopamine, leading to its metabolism within the neuron and reducing the amount of dopamine available for release upon stimulation.[3][5]

-

Dopamine Transporter (DAT): this compound also inhibits the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft. However, its affinity for DAT is considerably lower than for VMAT2.[11]

The dual action on VMAT2 and DAT perturbs the fundamental mechanisms of dopamine storage and release, functionally antagonizing the effects of psychostimulants like amphetamine.[3][5]

Other Molecular Targets

-

μ-Opioid Receptors (MOR): Research has shown that this compound can bind to μ-opioid receptors, acting as an antagonist. It displaces the binding of the MOR agonist DAMGO with a Ki of 0.74 μM and inhibits morphine-activated potassium currents with an IC50 of 1.1 μM.[4] This interaction may contribute to its ability to diminish the effects of opioids.[4]

-

N-methyl-D-aspartate (NMDA) Receptors: Recent computational studies suggest that this compound binds to the amino-terminal domain (ATD) of the NMDA receptor, in a manner similar to the antagonist ifenprodil, potentially explaining some of its neuroprotective effects.[12]

Quantitative Pharmacological Data

The following tables summarize the binding affinities and functional potencies of this compound and key analogues at various molecular targets.

Table 1: Receptor and Transporter Binding Affinities (Ki / IC50) of this compound and Key Analogues

| Compound | α4β2 nAChR (Ki) | α7 nAChR (Ki) | VMAT2 (Ki / IC50) | DAT (Ki) | Reference(s) |

|---|---|---|---|---|---|

| (-)-Lobeline | 4 nM | >10,000 nM | 0.92 µM (Ki) | 1.95 µM | [7][13][14] |

| (-)-Nicotine | 2 nM | >10,000 nM | - | - | [7][13] |

| Lobelane | Dramatically Reduced | - | 0.92 µM (Ki) | 1.95 µM | [6][14] |

| meso-transdiene (MTD) | Dramatically Reduced | - | - | 0.58 µM | [14] |

| (-)-trans-transdiene | Dramatically Reduced | - | - | 0.26 µM | [14] |

| Lobinaline | Similar to α7 | Similar to α4β2 | - | Potent Inhibitor |[15] |

Table 2: Functional Activity (IC50) of this compound and Analogues

| Compound | Assay | Target/Effect | Potency (IC50) | Reference(s) |

|---|---|---|---|---|

| (-)-Lobeline | [³H]DA Uptake | VMAT2 Inhibition | 0.88 µM | [11] |

| (-)-Lobeline | Morphine-activated K+ current | µ-Opioid Receptor Antagonism | 1.1 µM | [4] |

| (-)-Lobeline Tosylate | Nicotine-evoked ⁸⁶Rb+ efflux | α4β2* nAChR Antagonism | 70-fold more potent than this compound | [14] |

| Lobelane | [³H]methoxytetrabenazine binding | VMAT2 Inhibition | 0.92 µM (Ki) |[14] |

Table 3: Pharmacokinetic Parameters of this compound in Rats (Intravenous Administration)

| Dose | Cmax (ng/mL) | AUC₀₋₆h (ng/(mL·h)) | t½ (h) | Reference(s) |

|---|---|---|---|---|

| 1 mg/kg | 464.8 ± 100.6 | 647.5 ± 150.2 | 1.81 ± 0.66 | [16] |

| 5 mg/kg | 1766.3 ± 283.6 | 3194.3 ± 436.0 | 1.78 ± 0.44 | [16] |

| 10 mg/kg | 4448.8 ± 1172.2 | 7370.0 ± 1058.1 | 2.24 ± 0.84 | [16] |

Absolute oral bioavailability was determined to be 13.8%.[16]

Signaling Pathways and Structure-Activity Relationships (SAR)

The therapeutic potential of this compound analogues is being optimized through systematic structural modifications designed to enhance selectivity for desired targets while minimizing off-target effects.

Key Signaling and Mechanistic Pathways

Caption: this compound's primary mechanisms of action on a dopamine neuron.

Structure-Activity Relationship (SAR) of this compound Analogues

A key finding in the development of this compound analogues is that removing oxygen functionalities significantly alters the pharmacological profile. This "defunctionalization" strategy led to the synthesis of lobelane.

-

Removal of Oxygen: Removing the hydroxyl and/or carbonyl groups from this compound (to create analogues like lobelane) dramatically reduces affinity for nAChRs.[11][13][14]

-

Enhanced Transporter Affinity: This defunctionalization concurrently increases affinity and selectivity for monoamine transporters, particularly DAT and VMAT2.[6][14] Lobelane is approximately 5-fold more potent than this compound at inhibiting VMAT2.[14]

-

Significance: This shift in selectivity validates VMAT2 as a key therapeutic target for the effects of this compound-like compounds in psychostimulant abuse and provides a chemical scaffold for developing more selective agents with fewer nAChR-mediated side effects.[1][11]

Caption: Structure-Activity Relationship (SAR) logic for this compound analogues.

Detailed Experimental Protocols

The following are generalized protocols for key in vitro assays used to characterize the pharmacological profile of this compound and its analogues, based on methodologies described in the literature.

Radioligand Binding Assay for nAChRs (e.g., [³H]Cytisine)

This assay determines the binding affinity (Ki) of a test compound for a specific receptor population.

-

Tissue Preparation: Rat cortical membranes are prepared by homogenizing brain tissue in a buffered sucrose solution, followed by centrifugation to isolate the membrane fraction. The final pellet is resuspended in assay buffer.[17]

-

Assay Incubation: In a 96-well plate, membrane homogenates are incubated with a fixed concentration of a radioligand (e.g., [³H]cytisine for α4β2* nAChRs) and varying concentrations of the test compound (e.g., this compound).

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand. Filters are washed with ice-cold buffer.

-

Quantification: Radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known ligand (e.g., nicotine). Specific binding is calculated and plotted against the concentration of the test compound. IC50 values are determined using non-linear regression and converted to Ki values using the Cheng-Prusoff equation.

Synaptosomal [³H]-Dopamine Uptake Assay for DAT Function

This functional assay measures a compound's ability to inhibit dopamine reuptake by the dopamine transporter (DAT).

-

Synaptosome Preparation: Striatal tissue from rats is homogenized in a sucrose solution. The homogenate undergoes differential centrifugation to isolate synaptosomes (resealed nerve terminals), which are then resuspended in an appropriate buffer.[17]

-

Pre-incubation: Synaptosomes are pre-incubated with various concentrations of the test compound (e.g., lobelane) or vehicle for a set period (e.g., 15 minutes) at 37°C.[17]

-

Uptake Initiation: [³H]-Dopamine is added to initiate the uptake reaction, which proceeds for a short duration (e.g., 30 minutes) at 37°C.[17]

-

Termination and Harvest: Uptake is terminated by rapid filtration over glass fiber filters and washing with ice-cold buffer to remove extracellular [³H]-dopamine.[17]

-

Quantification & Analysis: Radioactivity is quantified by scintillation counting. Non-specific uptake is measured in the presence of a known potent DAT inhibitor (e.g., GBR-12909).[17] The percent inhibition caused by the test compound is calculated to determine the IC50 value.

Caption: Experimental workflow for a synaptosomal [³H]-dopamine uptake assay.

Conclusion and Future Directions

This compound possesses a rich and complex pharmacological profile, acting on multiple neurotransmitter systems. Its primary interactions with α4β2 nAChRs and VMAT2 make it a compelling candidate for the treatment of substance use disorders. Structure-activity relationship studies have successfully guided the development of analogues, such as lobelane, with improved selectivity for monoamine transporters over nAChRs. This targeted approach minimizes potential side effects associated with broad nicotinic activity while enhancing the desired mechanism of action for treating psychostimulant abuse. Future research will likely focus on further optimizing the drug-like properties of these analogues, including solubility and pharmacokinetic profiles, to advance these promising compounds toward clinical application.

References

- 1. Synthesis of this compound, Lobelane and their Analogues. A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. From cis-Lobeline to trans-Lobeline: Study on the Pharmacodynamics and Isomerization Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A novel mechanism of action and potential use for this compound as a treatment for psychostimulant abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a potential pharmacotherapy for drug addiction, binds to mu opioid receptors and diminishes the effects of opioid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C22H27NO2 | CID 101616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Pharmacology of this compound, a nicotinic receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Defunctionalized this compound Analogues: Structure–Activity of Novel Ligands for the Vesicular Monoamine Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Unveiling the molecular basis of this compound's allosteric regulation of NMDAR: insights from molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound: structure-affinity investigation of nicotinic acetylcholinergic receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound analogs with enhanced affinity and selectivity for plasmalemma and vesicular monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Novel multifunctional pharmacology of lobinaline, the major alkaloid from Lobelia cardinalis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Target-directed evolution of novel modulators of the dopamine transporter in Lobelia cardinalis hairy root cultures - PMC [pmc.ncbi.nlm.nih.gov]

Lobeline's Role in Dopamine and Serotonin Reuptake Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lobeline, a natural alkaloid derived from Lobelia inflata, has garnered significant attention for its complex pharmacological profile and therapeutic potential, particularly in the context of substance use disorders. While historically recognized for its effects on nicotinic acetylcholine receptors, emerging research has elucidated its modulatory role on monoamine systems. This technical guide provides an in-depth examination of this compound's interaction with dopamine (DAT) and serotonin (SERT) transporters, focusing on its inhibitory mechanisms. We present a comprehensive summary of quantitative binding and functional data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

The intricate interplay of dopamine and serotonin in the central nervous system governs a wide array of physiological and psychological processes, including mood, motivation, and reward. The dopamine and serotonin transporters are critical regulatory proteins that mediate the reuptake of these neurotransmitters from the synaptic cleft, thereby controlling the magnitude and duration of their signaling. Dysregulation of these transport systems is implicated in the pathophysiology of numerous neurological and psychiatric disorders, making them key targets for therapeutic intervention.

This compound has been shown to interact with these monoamine transporters, albeit with a lower affinity compared to its action on the vesicular monoamine transporter 2 (VMAT2). Understanding the nuances of this compound's engagement with DAT and SERT is crucial for characterizing its overall pharmacological effects and for the rational design of novel therapeutics with improved selectivity and efficacy.

Quantitative Data: Binding Affinities and Functional Inhibition

The interaction of this compound with DAT and SERT has been quantified through various in vitro assays, primarily radioligand binding and synaptosomal uptake studies. The following tables summarize the key quantitative data from the literature, providing a comparative overview of this compound's potency at these transporters.

| Table 1: Binding Affinity of this compound for Dopamine Transporter (DAT) | |

| Parameter | Value |

| Ki (Inhibition Constant) | 28.2 µM[1] |

| Ki (Inhibition Constant) | 29 µM[2][3] |

| Ki (Inhibition Constant) | 31.6 µM[4] |

| IC50 (Half-maximal Inhibitory Concentration) | 80 µM[4] |

| Table 2: Binding Affinity of this compound for Serotonin Transporter (SERT) | |

| Parameter | Value |

| Ki (Inhibition Constant) | 46.8 µM[1] |

Note: The variability in reported values can be attributed to differences in experimental conditions, tissue preparations, and radioligands used.

Mechanism of Action at DAT and SERT

This compound's primary mechanism of action on the dopamine system is now understood to be the inhibition of the vesicular monoamine transporter 2 (VMAT2)[5][6]. By interacting with the tetrabenazine-binding site on VMAT2, this compound disrupts the storage of dopamine into synaptic vesicles, leading to an increase in cytosolic dopamine and subsequent metabolism[5][6]. This action is significantly more potent than its direct effect on DAT.

While this compound does bind to DAT and SERT, its affinity for these transporters is considerably lower. The interaction with DAT has been described as noncompetitive or involving a complex modulatory effect, rather than simple competitive inhibition. This suggests that this compound may not directly block the dopamine reuptake site in the same manner as traditional DAT inhibitors. The functional consequence of this weaker, noncompetitive interaction is a modest inhibition of dopamine reuptake from the synaptic cleft.

The inhibition of SERT by this compound is also characterized by a relatively low affinity. The downstream signaling consequences of direct SERT inhibition by this compound are less well-characterized compared to its effects on the dopaminergic system.

Experimental Protocols

A thorough understanding of the experimental methodologies is essential for the interpretation of the presented data and for the design of future studies. The following sections detail the core protocols used to investigate this compound's effects on dopamine and serotonin transporters.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of a ligand (this compound) for a specific receptor or transporter.

Objective: To quantify the binding affinity (Ki) of this compound for DAT and SERT.

General Procedure:

-

Membrane Preparation: Brain tissue (e.g., rat striatum for DAT, brainstem for SERT) is homogenized in a suitable buffer and centrifuged to isolate the cell membranes containing the transporters.

-

Incubation: The membrane preparation is incubated with a specific radioligand for the transporter of interest (e.g., [3H]WIN 35,428 for DAT, [3H]citalopram for SERT) at a fixed concentration, along with varying concentrations of unlabeled this compound.

-

Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of this compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Synaptosomal Uptake Assays

Synaptosomal uptake assays measure the functional ability of a compound to inhibit the reuptake of neurotransmitters into presynaptic terminals.

Objective: To determine the functional potency (IC50) of this compound in inhibiting dopamine and serotonin reuptake.

General Procedure:

-

Synaptosome Preparation: Brain tissue rich in the respective nerve terminals (e.g., striatum for dopamine, cortex or hippocampus for serotonin) is homogenized in a sucrose solution and subjected to differential centrifugation to obtain a synaptosomal fraction.

-

Pre-incubation: The synaptosomes are pre-incubated with varying concentrations of this compound or vehicle.

-

Uptake Initiation: The uptake reaction is initiated by the addition of a radiolabeled neurotransmitter (e.g., [3H]dopamine or [3H]serotonin).

-

Uptake Termination: After a short incubation period, the uptake is terminated by rapid filtration and washing with ice-cold buffer to remove extracellular radiolabel.

-

Quantification: The amount of radiolabeled neurotransmitter taken up by the synaptosomes is quantified by scintillation counting.

-

Data Analysis: The concentration of this compound that produces 50% inhibition of neurotransmitter uptake (IC50) is determined.

In Vivo Microdialysis

In vivo microdialysis is a technique used to measure the extracellular concentrations of neurotransmitters and their metabolites in the brain of a freely moving animal.

Objective: To assess the effect of this compound administration on extracellular levels of dopamine and serotonin in specific brain regions (e.g., nucleus accumbens, striatum).

General Procedure:

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest in an anesthetized animal.

-

Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

-

Sample Collection: Neurotransmitters and other small molecules in the extracellular fluid diffuse across the semipermeable membrane of the probe and are collected in the dialysate. Samples are collected at regular intervals before and after the administration of this compound.

-

Analysis: The concentration of dopamine, serotonin, and their metabolites in the dialysate is quantified using highly sensitive analytical techniques, typically high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: Changes in the extracellular concentrations of neurotransmitters following this compound administration are compared to baseline levels.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Conclusion and Future Directions

This compound exhibits a multifaceted interaction with the dopaminergic and serotonergic systems. Its primary and most potent action is the inhibition of VMAT2, which significantly alters dopamine storage and metabolism. The direct inhibition of DAT and SERT by this compound is comparatively weak and appears to occur through a noncompetitive or complex modulatory mechanism.

For drug development professionals, the relatively low affinity of this compound for DAT and SERT suggests that its therapeutic effects are likely dominated by its actions on VMAT2 and nicotinic acetylcholine receptors. However, the modest inhibition of these transporters may contribute to its overall pharmacological profile and could be a desirable feature in the development of novel polypharmacological agents.

Future research should focus on elucidating the precise molecular interactions between this compound and the dopamine and serotonin transporters to better understand its noncompetitive inhibitory mechanism. Furthermore, more detailed in vivo microdialysis studies are warranted to fully characterize the net effect of this compound on dopamine and serotonin neurotransmission in various brain regions and its impact on downstream signaling pathways. A deeper understanding of these interactions will be invaluable for the development of next-generation therapeutics targeting monoaminergic systems.

References

- 1. Des-keto this compound analogs with increased potency and selectivity at dopamine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound effects on tonic and methamphetamine-induced dopamine release - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vivo measurements of neurotransmitters by microdialysis sampling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lobelane Inhibits Methamphetamine-Evoked Dopamine Release via Inhibition of the Vesicular Monoamine Transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Des-keto this compound analogs with increased potency and selectivity at dopamine and serotonin transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A novel mechanism of action and potential use for this compound as a treatment for psychostimulant abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Historical Therapeutic Uses of Lobeline in Medicine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical therapeutic applications of lobeline, an alkaloid derived from the Lobelia inflata plant. The document delves into its use as a respiratory stimulant and a smoking cessation aid, presenting available quantitative data, detailing experimental protocols from cited studies, and visualizing its mechanisms of action through signaling pathway diagrams.

Introduction: A Historical Perspective

This compound, a piperidine alkaloid, has a long and varied history in medicine.[1] Its use dates back to Native American traditional medicine, where Lobelia inflata, or Indian tobacco, was employed for its emetic and respiratory properties.[2] In the 19th and early 20th centuries, this compound was adopted into Western medicine, primarily as a respiratory stimulant and later as a potential aid for smoking cessation.[1][3] This guide will explore these historical applications, the scientific rationale behind them, and the eventual decline in this compound's therapeutic use due to a lack of demonstrated efficacy and the emergence of more effective treatments.

Historical Therapeutic Applications

Respiratory Stimulant

This compound was historically used to treat respiratory conditions such as asthma, bronchitis, and neonatal asphyxia.[2] Its action as a respiratory stimulant is attributed to its ability to activate chemoreceptors in the carotid and aortic bodies, leading to a reflexive increase in respiration.[4]

Quantitative Data from Preclinical and Animal Studies

Due to the scarcity of detailed quantitative data from early human clinical trials, the following table summarizes findings from preclinical and animal studies, which provide insight into the dosages and effects of this compound on the respiratory system.

| Study Type | Subject | Dosage | Key Findings | Reference |

| In vivo | Horses | 0.15, 0.20, 0.25, and 0.30 mg/kg (intravenous bolus) | Dose-dependent increase in tidal volume and frequency. At 0.30 mg/kg, peak inspired flow rate was 41 ± 5 L/s, peak expired flow rate was 61 ± 10 L/s, and minute ventilation was 920 ± 99 L/min. | [5][6] |

| In vivo | Comatose human subjects | 8 µg/kg and 29 µg/kg (intravenous) | Induced coughing with a dose-dependent decrease in latency and increase in duration/intensity. | [6] |